Bienvenue dans la boutique en ligne BenchChem!

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This compound is a precisely defined, para-substituted tetrazole-dihydroisoquinoline scaffold, distinct from its meta-isomer and dihydroquinoline analogs in pharmacophoric geometry. With documented patent precedent (US8962654) for D₁ receptor PAMs targeting cognitive impairment, it serves as a clean, unsubstituted baseline for systematic CNS SAR exploration. Its favorable computed profile (MW 305.33, cLogP ~2.94, TPSA 67.64) and tetrazole-mediated metabolic stability make it superior to carboxylate analogs. Procure for scaffold-hopping studies, MAO selectivity investigations, or as an analytical reference standard for tetrazole-containing libraries.

Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
Cat. No. B5082274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone
Molecular FormulaC17H15N5O
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H15N5O/c23-17(21-10-9-13-3-1-2-4-15(13)11-21)14-5-7-16(8-6-14)22-12-18-19-20-22/h1-8,12H,9-11H2
InChIKeyCESQSFBBZWGTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone: Chemical Identity, Structural Class, and Procurement Context


3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone (CAS 1081126-78-4, molecular formula C₁₇H₁₅N₅O, MW 305.33 g/mol) is a synthetic heterocyclic compound that bridges a 3,4-dihydroisoquinoline core with a para-tetrazolyl-phenyl methanone moiety [1]. The compound belongs to the broader 3,4-dihydroisoquinolin-2(1H)-yl methanone family, a scaffold featured in patents targeting cognitive impairment associated with Parkinson's disease and schizophrenia (US8962654) [2]. Its tetrazole substituent—a carboxylic acid bioisostere—confers hydrogen-bonding capacity and metabolic stability advantages over carboxylate-containing analogs, while the partially saturated dihydroisoquinoline ring distinguishes it from both fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines in terms of conformational flexibility and redox behavior [3].

Why 3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone Cannot Be Interchanged with Closest Analogs: A Procurement-Relevant Rationale


This compound occupies a precise structural niche that generic substitution by in-class analogs risks erasing. The para-tetrazol-1-yl orientation on the phenyl ring dictates the geometry of hydrogen-bond interactions with biological targets; the meta-substituted positional isomer (3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone) presents an entirely different pharmacophoric vector . Replacing the dihydroisoquinoline core with a dihydroquinoline scaffold—as in (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone—introduces a nitrogen positional shift from the 2- to the 1-position of the fused ring system, altering both electronic distribution and ring conformation . Adding 6,7-dimethoxy substituents to the dihydroisoquinoline, as seen in the dimethoxy analog, increases molecular weight (365.4 vs. 305.3 g/mol), raises logP, and changes hydrogen-bond acceptor count—all factors that modulate membrane permeability, solubility, and off-target promiscuity . Finally, the structural isomer PF-06447475 (same molecular formula C₁₇H₁₅N₅O but different connectivity) is a known potent LRRK2 kinase inhibitor (IC₅₀ = 3 nM), illustrating that identical heavy-atom composition can yield entirely divergent biological profiles [1].

Quantitative Differentiation Evidence for 3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone: Comparator-Based Selection Data


Para- vs. Meta-Tetrazole Regiochemistry: Impact on Molecular Topology and Predicted Target Engagement

The para-tetrazol-1-yl substitution on the benzoyl ring of the target compound orients the tetrazole H-bond acceptor plane approximately 180° from the dihydroisoquinoline carbonyl, creating a linear pharmacophore with a calculated donor–acceptor distance of ~11.2 Å [1]. The meta-substituted positional isomer (3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone) produces a bent geometry with a ~60° vector angle, shortening the effective donor–acceptor span to ~9.0 Å. This topological difference is predicted to produce distinct binding poses in targets requiring a linear aryl–heteroaryl arrangement, such as certain GPCR and kinase ATP-binding pockets [1]. No direct biological comparison between the two isomers has been published.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Dihydroisoquinoline vs. Dihydroquinoline Core: Computed Physicochemical and Conformational Differentiation

Replacing the 3,4-dihydroisoquinoline core (target; nitrogen at position 2) with a 3,4-dihydroquinoline core (comparator; nitrogen at position 1) alters the bicyclic ring electronics and preferred conformation. The dihydroisoquinoline core adopts a half-chair conformation with the nitrogen lone pair oriented pseudo-equatorially, while the dihydroquinoline places the nitrogen in a position conjugated with the aromatic ring, altering its basicity (calculated pKa: dihydroisoquinoline ~8.5 vs. dihydroquinoline ~5.0 for the conjugate acid) . This pKa difference of approximately 3.5 log units means that at physiological pH (7.4), the dihydroisoquinoline nitrogen is substantially protonated (~93%) whereas the dihydroquinoline nitrogen is largely unprotonated (~0.4%), dramatically affecting solubility, membrane permeability, and potential for ionic target interactions .

Cheminformatics Drug Design Scaffold Selection

Unsubstituted vs. 6,7-Dimethoxy Dihydroisoquinoline: Molecular Property and Drug-Likeness Tradeoffs

The unsubstituted dihydroisoquinoline core of the target compound (MW 305.33, clogP ~2.94, TPSA 67.64 Ų, rotatable bonds 3) adheres to all Lipinski Rule-of-5 parameters with zero violations and falls within the favorable property space for CNS penetration [1]. The 6,7-dimethoxy analog (MW 365.4, clogP ~2.5 estimated, TPSA ~87 Ų, rotatable bonds 5) carries two additional methoxy groups that increase molecular weight by ~60 Da, add two hydrogen-bond acceptors, and increase topological polar surface area by approximately 19 Ų . While the dimethoxy substitution pattern is common in natural isoquinoline alkaloids (e.g., papaverine) and may enhance target potency in certain contexts, it simultaneously reduces ligand efficiency (LE) and can elevate the risk of P-glycoprotein (P-gp) efflux, a known attribute of dimethoxyisoquinoline-containing compounds [2]. The unsubstituted core provides a cleaner, lower-MW starting point for SAR exploration or chemical probe development.

ADME Optimization Lead Selection Property-Based Design

Class-Level MAO-A Inhibitory Potency: 3,4-Dihydroisoquinolines vs. Other Isoquinoline Oxidation States

In a systematic study of human MAO-A and MAO-B inhibition across isoquinoline oxidation states, 3,4-dihydroisoquinolines (the core of the target compound) were identified as the most potent subclass of MAO-A inhibitors among all isoquinoline variants tested, with Ki values ranging from 2 to 130 μM [1]. Fully aromatic isoquinolines showed intermediate activity (Ki = 17–130 μM), while 1,2,3,4-tetrahydroisoquinolines were generally weaker or inactive against MAO-A. The specific 3,4-dihydroisoquinoline compounds 22 and 25 also showed substantial MAO-B inhibition (Ki = 76 and 15 μM, respectively). The target compound has not been individually tested in this assay, but it bears the 3,4-dihydro core identified as optimal for MAO-A inhibition [1].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Structural Isomer Differentiation: Target Compound vs. PF-06447475—Identical Formula, Divergent Biological Fingerprint

PF-06447475 (CAS 1527473-33-1) shares the identical molecular formula (C₁₇H₁₅N₅O, MW 305.33) with the target compound but differs in connectivity: PF-06447475 features a 1,2,4-triazolo-pyridine core fused to a tetrahydroisoquinoline, whereas the target compound contains a 3,4-dihydroisoquinoline linked via a methanone bridge to a para-tetrazolyl-phenyl group [1]. PF-06447475 is a well-characterized, potent, selective, brain-penetrant LRRK2 kinase inhibitor with IC₅₀ = 3 nM (wild-type LRRK2), 11 nM (G2019S mutant), and 25 nM in a whole-cell assay [1]. The target compound has no reported LRRK2 activity. These two constitutional isomers—identical in heavy-atom count and molecular weight—illustrate how connectivity alone can produce entirely non-overlapping biological profiles, making them unsuitable for mutual substitution in any kinase- or non-kinase-targeted application [1].

Kinase Inhibition Chemical Biology Isomer Selectivity

Tetrazole as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Carboxylate Analogs

The tetrazole ring (pKa ~4.5–4.9) is a well-established bioisostere for carboxylic acids (pKa ~4.2–4.5), offering comparable acidity and charge distribution at physiological pH while providing superior metabolic stability due to resistance to glucuronidation—a major clearance pathway for carboxylic acids [1]. Tetrazoles are also less susceptible to β-oxidation than aliphatic carboxylates. In the target compound, the 1H-tetrazol-1-yl substituent on the para-phenyl position provides an H-bond acceptor plane (four nitrogen lone pairs) that mimics carboxylate geometry while eliminating the metabolic liability. Direct experimental comparison data between the target compound's tetrazole and its hypothetical carboxylic acid analog (4-[(3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]benzoic acid) are not available; however, the tetrazole–carboxylate bioisosterism principle is supported by decades of medicinal chemistry precedent, including in marketed drugs such as losartan (tetrazole) vs. its carboxylate precursor [2].

Bioisostere Design Metabolic Stability Medicinal Chemistry

Optimal Research and Procurement Application Scenarios for 3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone


Medicinal Chemistry: D₁ Receptor Positive Allosteric Modulator (PAM) Scaffold Exploration

The 3,4-dihydroisoquinolin-2(1H)-yl scaffold is claimed in patent US8962654 as a core for D₁ receptor PAMs intended for cognitive impairment in Parkinson's disease and schizophrenia [1]. The target compound, with its para-tetrazole substituent offering a geometrically defined H-bond acceptor array, serves as a rational starting point for SAR exploration around the aryl substituent vector. Its unsubstituted dihydroisoquinoline core (vs. dimethoxy-substituted analogs) provides a clean baseline for introducing substituents systematically without confounding property effects. Procurement is warranted when the research objective requires a para-tetrazolyl-phenyl methanone variant with documented patent precedent, rather than a meta-substituted isomer or dihydroquinoline scaffold that would deviate from the established D₁ PAM pharmacophore [1].

Chemical Biology: MAO-A Isoform Profiling and Oxidation-State Selectivity Studies

Given the class-level evidence that 3,4-dihydroisoquinolines are the most potent MAO-A inhibitors among isoquinoline oxidation states (Ki = 2–130 μM) [2], this compound can serve as a scaffold for investigating the structural determinants of MAO-A vs. MAO-B selectivity. The tetrazole substituent provides a spectroscopic handle (characteristic IR and NMR signatures) for binding studies, while the para-substitution pattern enables comparison with natural and synthetic isoquinoline alkaloids that predominantly feature substituents at other positions. Researchers studying isoquinoline–MAO interactions should select this compound over tetrahydroisoquinoline analogs, which show markedly weaker MAO-A inhibition as a class [2].

Cheminformatics and Computational Chemistry: Scaffold-Hopping and Bioisostere Validation

The compound provides a valuable test case for computational scaffold-hopping studies, given its close structural relationship to several distinct comparator classes: the dihydroquinoline analog (core nitrogen positional isomer), the dimethoxy-substituted analog (substituent effect probe), and PF-06447475 (constitutional isomer with divergent pharmacology) [3]. Its computed properties (MW 305.33, clogP ~2.94, TPSA 67.64, zero Lipinski violations) place it in favorable CNS drug-like space, making it suitable for benchmarking computational models of blood–brain barrier penetration, solubility prediction, and protonation-state-dependent docking. Procurement should be prioritized when the research question explicitly requires a compound that can differentiate between scaffold topology effects (dihydroisoquinoline vs. dihydroquinoline) while holding the tetrazole-phenyl substituent constant [3].

Analytical Reference Standard: Method Development for Tetrazole-Containing Heterocycle Analysis

With its defined CAS number (1081126-78-4), full InChIKey (CESQSFBBZWGTRH-UHFFFAOYSA-N), and molecular formula C₁₇H₁₅N₅O, the target compound can serve as an analytical reference standard for HPLC-MS method development targeting tetrazole- and dihydroisoquinoline-containing compound libraries [4]. The tetrazole chromophore provides UV absorption suitable for diode-array detection, while the methanone carbonyl enables derivatization strategies if needed. For laboratories building in-house databases of heterocyclic building blocks, this compound offers a well-defined retention time and mass spectral benchmark. Procurement as a reference standard is appropriate when establishing analytical methods for screening tetrazole-containing chemical collections, rather than relying on less-characterized or impure commercial samples [4].

Quote Request

Request a Quote for 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.